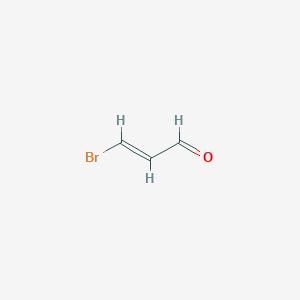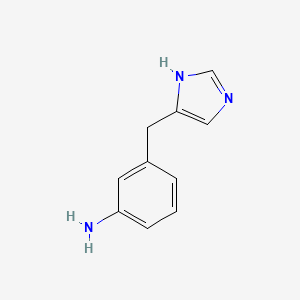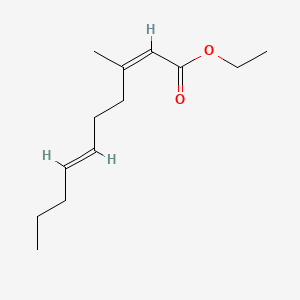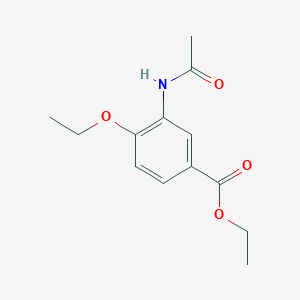![molecular formula C7H14N2Si B13803437 2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)
2,3-Diaza-7-silaspiro[4.5]decane (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diaza-7-silaspiro[4.5]decane (9CI): is a chemical compound with the molecular formula C7H14N2Si. It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single silicon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diaza-7-silaspiro[4.5]decane (9CI) typically involves the reaction of a silicon-containing precursor with a nitrogen-containing reagent under controlled conditions. One common method involves the use of a silane compound and a diazomethane derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diaza-7-silaspiro[4.5]decane (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction may produce silane derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,3-Diaza-7-silaspiro[4.5]decane (9CI) is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a probe to study biochemical pathways .
Medicine: In medicine, 2,3-Diaza-7-silaspiro[4.5]decane (9CI) is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of 2,3-Diaza-7-silaspiro[4.5]decane (9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,3-Diaza-7-silaspiro[4.4]nonane: Similar spirocyclic structure but with a different ring size.
2,3-Diaza-7-silaspiro[5.5]undecane: Larger spirocyclic structure with additional carbon atoms.
2,3-Diaza-7-silaspiro[3.5]octane: Smaller spirocyclic structure with fewer carbon atoms.
Uniqueness: 2,3-Diaza-7-silaspiro[4.5]decane (9CI) is unique due to its specific ring size and the presence of both silicon and nitrogen atoms in its structure. This combination of elements and the spirocyclic arrangement confer unique chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H14N2Si |
|---|---|
Molekulargewicht |
154.28 g/mol |
InChI |
InChI=1S/C7H14N2Si/c1-2-7(6-10-3-1)4-8-9-5-7/h8-9H,1-6H2 |
InChI-Schlüssel |
SVGGGDHGXBWWON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNNC2)C[Si]C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


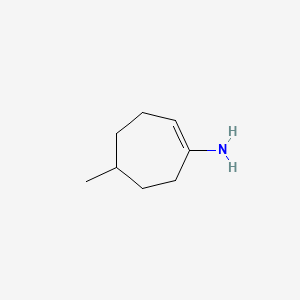


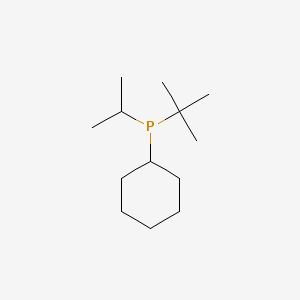
![2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13803375.png)

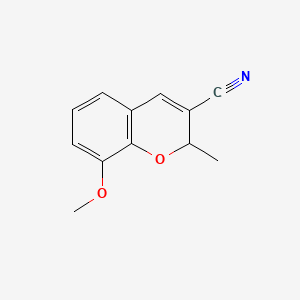
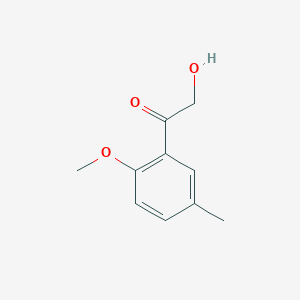
![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)
